molecular formula C11H10N2O B8658173 1-(4-aminophenyl)pyridin-4-one

1-(4-aminophenyl)pyridin-4-one

Cat. No.: B8658173
M. Wt: 186.21 g/mol
InChI Key: PMJYJHYOCMGBPS-UHFFFAOYSA-N
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Description

Contextualizing 1-(4-Aminophenyl)pyridin-4-one within Nitrogen-Containing Heterocyclic Chemistry

Nitrogen-containing heterocycles are a cornerstone of organic chemistry, forming the structural basis of countless natural products, pharmaceuticals, agrochemicals, and functional materials. frontiersin.org Their synthesis and functionalization are areas of intense research, driven by the need for novel compounds with tailored properties. frontiersin.org

This compound belongs to this broad class of compounds. Its core structure is a pyridinone, a derivative of pyridine (B92270) where a carbonyl group is incorporated into the six-membered aromatic ring. Pyridinones exist in isomeric forms, with the 2-pyridone and 4-pyridone structures being the most common. frontiersin.org These scaffolds are of great interest due to their unique electronic and chemical properties, which differ from their parent pyridine heterocycle. The synthesis of such molecules is a key focus for organic chemists, who employ various strategies, including metal-catalyzed cross-coupling reactions and cascade reactions, to construct these valuable frameworks efficiently. preprints.orgnih.gov The presence of both a nucleophilic amino group and a polar pyridinone ring system within one molecule makes this compound a bifunctional building block with significant potential for creating diverse molecular architectures.

Significance of Aminophenyl and Pyridinone Scaffolds in Organic Synthesis and Materials Science

The predicted value of this compound is derived from the well-documented importance of its two primary structural components.

The aminophenyl scaffold is a fundamental building block in organic synthesis. It serves as a key intermediate for the preparation of a wide variety of heterocyclic systems. researchgate.net The amino group provides a reactive handle for derivatization and can significantly influence the electronic properties of the molecule it is part of, including basicity and the potential for charge-transfer interactions. researchgate.net This moiety is a common feature in molecules designed for medicinal applications, with many aminophenyl-containing compounds exhibiting promising anticancer and antimicrobial properties.

The pyridinone scaffold is particularly prominent in medicinal chemistry and materials science. frontiersin.orgiipseries.org Pyridinone derivatives are recognized for their broad spectrum of biological activities, including antitumor, antiviral, anti-inflammatory, and antimicrobial effects. iipseries.orgnih.gov Their ability to act as both hydrogen bond donors and acceptors makes them effective bioisosteres for peptide bonds, leading to their successful application in the design of kinase inhibitors. frontiersin.orgnih.gov In materials science, the pyridinone core has been incorporated into novel functional materials, including sensors, polymers, and organic electronics. iipseries.org Certain aminophenyl-substituted pyridone derivatives have been shown to be highly emissive fluorophores, demonstrating their potential in developing new optical materials. researchgate.net

The synthesis of related compounds, such as the isomeric 1-(4-aminophenyl)pyridin-2-one, has been achieved through methods like the copper-catalyzed coupling of 4-iodoaniline (B139537) with 2-hydroxypyridine (B17775) or the chemical reduction of a nitro precursor, 1-(4-nitrophenyl)pyridin-2(1H)-one. echemi.com These established synthetic routes provide a template for the potential synthesis of the 4-pyridone isomer.

Research Gaps and Future Directions for this compound Studies

The most significant research gap concerning this compound is the limited volume of scientific literature dedicated specifically to it. Much of the existing research focuses on the 2-pyridone isomer or on the general class of pyridinone-containing compounds. This scarcity of data presents a clear opportunity for foundational research.

Future studies should be directed toward several key areas:

Systematic Synthesis and Characterization: A primary objective should be the development and optimization of efficient synthetic pathways to produce this compound in high purity and yield. Following synthesis, a thorough characterization of its physicochemical properties is essential. For comparison, the properties of the more studied 2-pyridone isomer are known.

Table 1: Physicochemical Properties of the Related Isomer, 1-(4-Aminophenyl)pyridin-2-one Data for this compound is not widely available and requires experimental determination.

PropertyValue for 1-(4-Aminophenyl)pyridin-2-one
CAS Number 13143-47-0 chemicalbook.com
Molecular Formula C₁₁H₁₀N₂O americanelements.com
Molecular Weight 186.21 g/mol americanelements.com
Melting Point 224-227 °C americanelements.com
Boiling Point 422.7 °C at 760 mmHg americanelements.com
Density 1.266 g/cm³ americanelements.com

Biological Activity Screening: Drawing from the extensive pharmacological activities of its constituent scaffolds, the compound should be subjected to broad biological screening. frontiersin.orgiipseries.orgnih.gov Investigating its potential as an inhibitor of protein kinases or as an antimicrobial or antiviral agent would be a logical starting point.

Materials Science Applications: The photophysical properties of this compound should be investigated to determine its potential as a fluorescent probe or as a component in advanced optical materials, similar to related aminophenyl-pyridinone structures. researchgate.net

Computational and Theoretical Studies: Modern computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, conformational preferences, and reactive sites. mdpi.combohrium.com These theoretical predictions can guide the design of new experiments and derivatives.

Derivatization and Library Synthesis: The compound is an ideal scaffold for creating a library of novel derivatives. The amino group and the pyridinone ring offer multiple sites for chemical modification, which could lead to the discovery of molecules with enhanced activity or new functions. frontiersin.org

By addressing these research gaps, the scientific community can fully elucidate the chemical, biological, and material properties of this compound and unlock its potential as a valuable molecule in contemporary chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1-(4-aminophenyl)pyridin-4-one

InChI

InChI=1S/C11H10N2O/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-8H,12H2

InChI Key

PMJYJHYOCMGBPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N2C=CC(=O)C=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 4 Aminophenyl Pyridin 4 One and Analogous Structures

Retrosynthetic Analysis for the 1-(4-Aminophenyl)pyridin-4-one Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For the this compound framework, the primary disconnection strategy involves severing the C-N bond between the pyridinone ring's nitrogen and the aminophenyl group.

This disconnection leads to two key synthons: a 4-aminophenyl cation synthon and a pyridin-4-one anion synthon. The corresponding synthetic equivalents would be a reactive derivative of 4-phenylenediamine and pyridin-4-one itself or a more suitable precursor.

A further disconnection of the pyridin-4-one ring itself often involves recognizing its formation from acyclic precursors. A common strategy is to break the ring down into a 1,3,5-tricarbonyl or equivalent dicarbonyl precursor. For instance, N-substituted 4-pyridones can be conceptually derived from the reaction of a primary amine with a skipped diynone, which proceeds via an intermediate Z-enaminone that subsequently cyclizes. researchgate.net Another approach considers the cyclization of β-amino-ynone intermediates. organic-chemistry.org These analyses provide a logical pathway for designing a forward synthesis, starting from simple and accessible building blocks.

Targeted Synthesis of the Pyridinone Core with N-Aminophenyl Functionalization

The construction of the N-aryl pyridinone scaffold can be achieved through various methodologies, ranging from classical condensation reactions to modern, efficiency-focused techniques.

Conventional methods for synthesizing N-substituted pyridinones often rely on the condensation of acyclic building blocks. chemrxiv.org For N-aryl substituted pyridones, a common approach is the reaction of an N-aryl acetoacetamide, which can undergo self-condensation to form the pyridone ring. acs.org Another established route involves the reaction of 2H-pyran-2-one derivatives with a primary amine, in this case, a derivative of 4-phenylenediamine. chemrxiv.org

A relevant strategy for creating aminophenyl-substituted pyridine (B92270) rings involves a multi-step sequence starting with 1,2,4-triazine (B1199460) precursors. In this approach, a 1,2,4-triazine bearing a nitrophenyl substituent is first synthesized. This triazine then undergoes an inverse-demand Diels-Alder reaction with a suitable dienophile to transform the six-membered triazine ring into a pyridine ring. The final step is the reduction of the nitro group to the desired amino group. urfu.ru For instance, the reduction of a nitrophenyl-substituted bipyridine precursor using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere yields the corresponding aminophenyl-bipyridine. urfu.ru This sequence demonstrates a reliable, albeit multi-step, conventional pathway to the target functional group on a pyridine core.

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating. scholarsresearchlibrary.comnih.gov This technology is well-suited for the synthesis of heterocyclic compounds like pyridinones. researchgate.netsemanticscholar.org

The synthesis of N-substituted 2-pyridones, for example, has been efficiently achieved by reacting acetylacetone (B45752) with N-substituted cyanoacetamides under solvent-free microwave irradiation, using piperidine (B6355638) as a catalyst. This method drastically reduces reaction times from hours to minutes. tandfonline.com Similar microwave-assisted protocols have been developed for a variety of pyridine and fused-pyridine systems, often in one-pot, multi-component reactions that enhance efficiency. mdpi.commdpi.comeurekaselect.com

Chalcones, which are α,β-unsaturated ketones, are important precursors for various heterocycles, including pyridines. The Claisen-Schmidt condensation to form chalcones can be significantly expedited using microwave irradiation. ekb.egglobalresearchonline.net Subsequent reactions, such as the aza-Michael addition of amines to chalcones to form β-aminoketones (key intermediates for some pyridine syntheses), are also accelerated under microwave conditions, often with increased yields and purity. The following table compares conventional and microwave-assisted methods for chalcone (B49325) synthesis.

Comparison of Conventional vs. Microwave-Assisted Chalcone Synthesis
ParameterConventional MethodMicrowave-Assisted MethodReference
Reaction TimeSeveral hours (e.g., 10-40 hours)Seconds to minutes (e.g., 1-5 minutes) frontiersin.org
Energy SourceOil bath, heating mantleMicrowave irradiation scholarsresearchlibrary.com
Solvent UsageOften requires organic solventsCan be performed with less solvent or solvent-free globalresearchonline.net
YieldGood (e.g., 71-87%)Often higher (e.g., 78-92%) frontiersin.org
Heating MechanismConduction and convection (surface heating)Direct dielectric heating (uniform) globalresearchonline.net

Green chemistry principles focus on designing chemical processes that are environmentally benign, reduce waste, and utilize safer materials. dntb.gov.uachemijournal.com In the synthesis of N-heterocycles, this often involves the use of multicomponent reactions (MCRs), alternative energy sources, and eco-friendly solvents like water or glycerol. dntb.gov.uabohrium.comnih.gov

MCRs are particularly advantageous as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govrsc.org This approach is highly atom-economical and efficient for building libraries of heterocyclic compounds, including pyridines and pyridones. bohrium.comnih.govresearchgate.net The use of biodegradable and reusable catalysts, such as chitosan, in aqueous media further enhances the green credentials of these synthetic routes. chemijournal.com

Solvent-free or "grindstone" techniques, where reactants are ground together, represent another energy-efficient and eco-friendly method. chemijournal.com Mechanochemical synthesis using ball milling is also gaining traction for its ability to promote reactions in the solid state, eliminating the need for bulk solvents. unigoa.ac.in

The following table summarizes various green chemistry approaches applicable to the synthesis of N-heterocycles.

Green Chemistry Strategies for N-Heterocycle Synthesis
StrategyDescriptionAdvantagesReference
Multicomponent Reactions (MCRs)Three or more reactants combine in a one-pot reaction to form the final product.High atom economy, operational simplicity, reduced waste and time. bohrium.comnih.gov
Microwave-Assisted SynthesisUsing microwave irradiation as an energy source to accelerate reactions.Drastically reduced reaction times, higher yields, often solvent-free. nih.govnih.gov
Aqueous Media SynthesisUsing water as the reaction solvent instead of volatile organic compounds (VOCs).Non-toxic, non-flammable, abundant, and environmentally benign. dntb.gov.ua
Mechanochemistry (Ball Milling)Reactions are induced by mechanical force (grinding/milling) in the absence of solvent.Solvent-free, high reaction rates, energy efficient. unigoa.ac.in
Use of Reusable CatalystsEmploying solid-supported or biodegradable catalysts that can be recovered and reused.Reduces catalyst waste, lowers cost, simplifies purification. chemijournal.com

Synthesis of Key Precursors and Intermediates for this compound

The most common and industrially significant route to 4-aminophenyl compounds, such as p-phenylenediamine, is the reduction of the corresponding nitroarene, typically 4-nitroaniline (B120555). wikipedia.org This transformation is a cornerstone of industrial and laboratory synthesis. rsc.org

A variety of methods exist for this reduction. Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas or a hydrogen source like hydrazine (B178648) hydrate (B1144303), is a widely used and efficient method. urfu.ruresearchgate.netisuct.ru This process is clean, often providing high yields of the desired amine.

Chemical reduction using reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst is another effective pathway. nih.govresearchgate.net The catalytic system is crucial for this reaction to proceed, as NaBH₄ alone is often insufficient to reduce the nitro group under mild conditions. rsc.org Various nanocatalysts have been developed to enhance the efficiency of this reduction, allowing the reaction to proceed rapidly, sometimes within seconds, in aqueous media at room temperature. nih.govrsc.org The progress of the reaction is easily monitored by UV-Vis spectrophotometry, observing the disappearance of the 4-nitroaniline peak. researchgate.net

The following table compares different catalytic systems used for the reduction of 4-nitroaniline.

Catalytic Systems for the Reduction of 4-Nitroaniline
Catalyst SystemReducing AgentKey FeaturesReference
Palladium on Carbon (Pd/C)H₂ (gas) or Hydrazine HydrateWidely used, high efficiency, clean reaction. urfu.ruresearchgate.net
Raney NickelHydrazine HydrateEffective catalyst, often used in industrial processes. isuct.ru
Copper Ferrite (CuFe₂O₄) NanoparticlesNaBH₄Heterogeneous, magnetic catalyst; rapid reduction (40s); reusable for multiple cycles. nih.gov
Gold-Palladium/Reduced Graphene Oxide (Au-Pd/RGO)NaBH₄High catalytic activity due to small particle size and synergistic effects. rsc.org
Prussian Blue Analogue (CoTCNi/HCCr)NaBH₄Effective nanocatalyst for reduction in aqueous media. researchgate.net

Derivatization of Pyridine Rings for Pyridinone Precursors

The synthesis of N-aryl pyridin-4-ones often involves the construction of the pyridinone ring from acyclic precursors. However, an alternative and significant strategy involves the chemical modification, or derivatization, of a pre-existing pyridine ring to introduce the required carbonyl functionality. This approach leverages the rich chemistry of pyridine and its derivatives, offering pathways to pyridinone precursors through oxidation and substitution reactions. A primary method in this category is the activation of the pyridine ring via N-oxidation, followed by rearrangement or substitution to install the C4-oxo group.

A well-established route to pyridin-4-one precursors begins with the direct derivatization of pyridine. nih.govfrontiersin.org This process typically involves a two-step sequence starting with the N-oxidation of the pyridine ring, which serves a dual purpose: it deactivates the ring towards electrophilic substitution at the C2 and C4 positions while simultaneously activating these positions for nucleophilic attack. The subsequent step involves nitration, which, under specific conditions, can be directed to the C4 position.

For instance, pyridine can be treated with reagents like hydrogen peroxide and nitric acid to yield 4-nitropyridine-N-oxide. nih.govfrontiersin.org This intermediate is pivotal, as the nitro group at the 4-position is a good leaving group and the N-oxide functionality can be chemically manipulated. Subsequent reactions, such as acetylization followed by elimination, can then convert the 4-nitropyridine-N-oxide into a pyridin-4-one derivative. nih.govfrontiersin.org

Another key derivatization strategy involves the activation of the pyridine ring by converting it into an N-alkoxypyridinium salt. This enhances the ring's susceptibility to nucleophilic attack, providing a method for introducing substituents that can later be transformed into the carbonyl group of the pyridinone. researchgate.net The addition of nucleophiles to activated pyridinium (B92312) salts is a fundamental tool for functionalizing the pyridine core.

Furthermore, the use of pre-functionalized pyridines, such as halopyridines, in cross-coupling reactions is a versatile method for building complexity before the formation of the pyridinone. For example, halogenated pyridines can undergo Suzuki coupling with arylboronic acids to form aryl-substituted pyridines. nih.gov Subsequent demethylation or other transformations can then yield the desired pyridinone scaffold. nih.gov While many examples in the literature focus on 2-pyridone synthesis, the principles of using functionalized pyridine precursors are broadly applicable to the synthesis of 4-pyridone isomers as well.

The table below summarizes key derivatization strategies starting from a pyridine ring to obtain pyridinone precursors.

Starting MaterialKey ReagentsIntermediateResulting Precursor/ProductReaction Type
PyridineHydrogen Peroxide, Nitric Acid4-Nitropyridine-N-oxidePyridin-4-oneN-Oxidation, Nitration, Elimination nih.govfrontiersin.org
PyridinePeracid (e.g., m-CPBA)Pyridine-N-oxideSubstituted PyridineN-Oxidation for ring activation organic-chemistry.org
Halogenated PyridineArylboronic Acid, Pd CatalystAryl-substituted PyridineAryl-substituted PyridinoneSuzuki Coupling, followed by functional group conversion nih.gov
PyridineAlkyl Halide/Activating AgentN-Alkoxypyridinium SaltSubstituted PyridineN-Alkylation for ring activation towards nucleophiles researchgate.net

These methods highlight the strategic importance of modifying the pyridine nucleus itself as a viable and powerful approach to access the precursors for this compound and its analogs. The choice of strategy depends on the availability of starting materials and the desired substitution pattern on the final pyridinone target.

Advanced Computational and Theoretical Investigations of 1 4 Aminophenyl Pyridin 4 One S Electronic Structure and Reactivity

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to predict the reactive behavior of a molecule. biointerfaceresearch.com It maps the electrostatic potential onto the molecule's electron density surface, providing a visual representation of the charge distribution. biointerfaceresearch.com This map helps in identifying the regions of a molecule that are rich in electrons and susceptible to electrophilic attack, as well as regions that are electron-deficient and prone to nucleophilic attack. nih.gov

In an MEP map of 1-(4-aminophenyl)pyridin-4-one, distinct color-coded regions would highlight its reactivity. Typically, areas of negative potential, shown in shades of red and yellow, indicate electron-rich sites and are favorable for electrophilic attack. For this molecule, such regions would be anticipated around the oxygen atom of the pyridin-4-one ring and the nitrogen atom of the aminophenyl group, due to the high electronegativity and lone pairs of electrons on these atoms. nih.gov Conversely, regions of positive potential, depicted in blue, signify electron-deficient areas that are susceptible to nucleophilic attack. These would likely be located around the hydrogen atoms of the amino group and the pyridinone ring.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Data for this compound

Atomic SiteAnticipated MEP Value Range (kcal/mol)Predicted Reactivity
Oxygen (C=O)-55 to -40High propensity for electrophilic attack; Hydrogen bond acceptor
Nitrogen (NH2)-35 to -20Moderate propensity for electrophilic attack; Hydrogen bond acceptor
Hydrogen (NH2)+30 to +45High propensity for nucleophilic attack; Hydrogen bond donor
Hydrogen (Pyridinone Ring)+20 to +35Moderate propensity for nucleophilic attack

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization and hyperconjugative interactions within a molecule. This method examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these charge-transfer events. nih.gov A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule. nih.gov

For this compound, NBO analysis would reveal significant intramolecular charge transfer. Key interactions would likely involve the lone pair electrons of the amino group's nitrogen atom (n) acting as donors and the antibonding orbitals (π*) of the pyridinone and phenyl rings acting as acceptors. Similarly, the lone pair on the carbonyl oxygen would contribute to delocalization within the pyridinone ring. These interactions are crucial in stabilizing the molecular structure. The analysis would quantify the energy of these delocalizations, providing insight into the electronic communication between the aminophenyl and pyridin-4-one moieties.

Table 2: Anticipated Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

Donor NBOAcceptor NBOHypothetical E(2) (kcal/mol)Interaction Type
LP (N) of Amino Groupπ* (C-C) of Phenyl Ring~20-30n → π* (Resonance)
π (C-C) of Phenyl Ringπ* (C-C) of Pyridinone Ring~15-25π → π* (Conjugation)
LP (O) of Carbonylπ* (C-N) of Pyridinone Ring~25-35n → π* (Resonance)
σ (C-H) of Phenyl Ringσ* (C-C) of Phenyl Ring~3-5σ → σ* (Hyperconjugation)

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. materialsciencejournal.org It calculates the excitation energies required to promote an electron from a lower energy molecular orbital to a higher energy one, which correspond to the absorption of light at specific wavelengths (λmax). materialsciencejournal.org The theory also predicts the oscillator strength (f) of these transitions, which relates to the intensity of the spectral bands.

A TD-DFT calculation for this compound would likely predict strong absorption bands in the ultraviolet-visible region. The primary electronic transitions would be characterized as π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, would involve the promotion of electrons from the bonding π orbitals of the aromatic systems to their corresponding antibonding π* orbitals. The n → π* transitions, generally weaker, would involve the excitation of non-bonding electrons from the nitrogen and oxygen atoms to the antibonding π* orbitals of the rings. The predicted λmax values would be crucial for understanding the molecule's photophysical properties.

Table 3: Illustrative TD-DFT Predicted Electronic Transitions for this compound

TransitionMajor Orbital ContributionPredicted λmax (nm)Predicted Oscillator Strength (f)
S0 → S1HOMO → LUMO~350-400~0.5-0.8
S0 → S2HOMO-1 → LUMO~280-320~0.2-0.4
S0 → S3HOMO → LUMO+1~250-270~0.1-0.3

Solvent Effects on Molecular Properties using Continuum Models (e.g., IEFPCM, PCM)

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum models, such as the Polarizable Continuum Model (PCM) and its Integral Equation Formalism variant (IEFPCM), are widely used to simulate these solvent effects. researchgate.netgaussian.com These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution, thereby affecting its electronic structure and properties. gaussian.comruc.dk

For this compound, applying the IEFPCM model would allow for the calculation of properties such as the dipole moment and electronic absorption spectra in various solvents. It is expected that the dipole moment of this polar molecule would increase in more polar solvents due to the stabilization of its charge-separated resonance structures by the solvent's reaction field. Furthermore, the electronic absorption bands predicted by TD-DFT would likely exhibit solvatochromic shifts. For a molecule like this, a bathochromic (red) shift in the π → π* transition is often observed with increasing solvent polarity, indicative of a more polar excited state compared to the ground state.

Table 4: Representative Solvent Effects on the Properties of this compound as Predicted by IEFPCM

SolventDielectric Constant (ε)Predicted Dipole Moment (Debye)Predicted λmax (nm) (HOMO→LUMO)
Gas Phase1.0~4.5~350
Dioxane2.2~5.2~360
Ethanol (B145695)24.6~6.5~375
Water78.4~7.1~385

Chemical Reactivity and Derivatization Strategies for 1 4 Aminophenyl Pyridin 4 One

Reactions Involving the Primary Amine Group

The primary amino group attached to the phenyl ring is a versatile functional handle for various chemical transformations. Its nucleophilic nature allows it to readily participate in reactions such as Schiff base formation, amidation, and condensation, providing avenues for significant structural modifications.

The primary amine of 1-(4-aminophenyl)pyridin-4-one can undergo condensation reactions with a wide range of aldehydes and ketones to form Schiff bases, also known as imines. dergipark.org.trnih.gov This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). dergipark.org.trunsri.ac.id Schiff bases derived from aromatic aldehydes are generally more stable due to conjugation. dergipark.org.tr

This reaction is a cornerstone in synthetic organic chemistry for creating structurally diverse compounds. dergipark.org.trnih.gov The formation of the imine linkage is crucial for the biological activities of many compounds and is a key step in the synthesis of various heterocyclic systems. nih.gov

Table 1: Examples of Schiff Base Formation Reactions
Reactant A (Aminophenyl Precursor)Reactant B (Carbonyl Compound)Resulting Schiff Base Product TypeKey Feature
This compoundBenzaldehydeN-(pyridin-4-on-1-yl)phenyl)benzylideneamine derivativeFormation of a C=N bond with an aromatic aldehyde. dergipark.org.tr
This compoundAcetoneN-(pyridin-4-on-1-yl)phenyl)propan-2-ylideneamine derivativeFormation of a C=N bond with a simple ketone. dergipark.org.tr
This compoundVanillinSchiff base with phenolic and methoxy (B1213986) groupsIncorporation of additional functional groups from the aldehyde. unsri.ac.id
This compoundPyridine-4-carbaldehydeProduct containing two pyridine-based rings linked by an imineSynthesis of complex heterocyclic structures. researchgate.net

The primary amine of this compound can be acylated to form amide bonds. This is typically achieved by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride, anhydride, or an acid activated by a coupling reagent. fishersci.co.ukluxembourg-bio.com Common coupling reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium salts like HATU. luxembourg-bio.comucl.ac.uk These reagents convert the carboxylic acid into a more electrophilic species that readily reacts with the amine. fishersci.co.ukluxembourg-bio.com The reaction is fundamental in organic and medicinal chemistry for linking molecular fragments. nih.gov

Similarly, ureation can be accomplished by reacting the amine with an isocyanate. This reaction leads to the formation of a urea (B33335) linkage, which is a common motif in pharmacologically active compounds.

Condensation reactions are a broad class of reactions where two molecules combine, often with the loss of a small molecule like water or ammonia. wikipedia.orgyoutube.com The amino group of this compound can act as a nucleophile in various condensation reactions to build more complex molecular architectures. For instance, it can react with dicarbonyl compounds or other bifunctional electrophiles to form new heterocyclic rings fused to the existing aminophenyl moiety. Such strategies are vital for synthesizing complex molecules, including those essential for life, like peptides from amino acids. wikipedia.org

Reactions Involving the Pyridinone Ring System

The pyridin-4-one ring possesses a unique electronic structure that dictates its reactivity towards both electrophiles and nucleophiles. Its reactivity is distinct from that of its parent heterocycle, pyridine (B92270).

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgyoutube.com This deactivation is even more pronounced in acidic media, where the nitrogen atom becomes protonated. youtube.com Consequently, forcing conditions are often required for reactions like nitration and sulfonation, which typically occur at the C-3 and C-5 positions (meta to the nitrogen). youtube.com

In this compound, the carbonyl group at the 4-position further withdraws electron density from the ring, increasing its deactivation towards electrophiles. However, the reactivity can be enhanced by converting the pyridinone to a pyridine N-oxide, which introduces electron-donating character from the oxygen atom and facilitates substitution, particularly at the 4-position (which is already occupied in this case) and the 2/6-positions. wikipedia.orgquimicaorganica.org

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. chemistry-online.com Nucleophilic substitution is highly favored at the C-2 and C-4 positions (ortho and para to the nitrogen), as the negative charge of the intermediate can be effectively stabilized by the electronegative nitrogen atom. chemistry-online.comstackexchange.com In N-substituted pyridinium (B92312) salts, this reactivity is further enhanced. chemistry-online.comnih.gov

For this compound, the positions ortho to the nitrogen (C-2 and C-6) are activated towards nucleophilic attack. The presence of a good leaving group at these positions would facilitate substitution reactions. Syntheses of various N-aryl pyridinone derivatives have been accomplished through nucleophilic substitution reactions. nih.gov

Table 2: Predicted Substitution Patterns on the Pyridinone Ring
Reaction TypeRing PositionReactivityReason
Electrophilic SubstitutionC-3, C-5LowElectron-withdrawing effects of ring nitrogen and C4-carbonyl group deactivate the ring. wikipedia.orgyoutube.com
Electrophilic SubstitutionC-2, C-6Very LowPositions are highly electron-deficient.
Nucleophilic SubstitutionC-2, C-6FavorablePositions are activated (electron-deficient) by the ring nitrogen; intermediate is resonance-stabilized. chemistry-online.comstackexchange.com
Nucleophilic SubstitutionC-3, C-5UnfavorableIntermediate anion cannot be effectively stabilized by the nitrogen atom. stackexchange.com

The pyridinone ring, while aromatic, can undergo ring-opening reactions under certain conditions. Treatment with strong nucleophiles can lead to cleavage of the heterocyclic ring. For example, methods have been developed to convert para-substituted pyridine rings into substituted benzene rings through sequential ring-opening and ring-closing reactions. acs.org These transformations often involve the formation of intermediates like streptocyanines, which can then be cyclized in the presence of a suitable reagent to form a new carbocyclic ring. acs.org

Such ring transformation strategies, including the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism, are powerful tools in synthetic chemistry for skeletal editing and creating novel molecular frameworks from readily available heterocyclic precursors. mdpi.com

Cyclization Reactions to Form Fused Heterocyclic Systems from Aminophenyl-containing Intermediates

The presence of an amino group on the phenyl ring attached to the pyridinone core in this compound provides a reactive site for intramolecular or intermolecular cyclization reactions. These transformations are designed to construct additional heterocyclic rings, leading to fused systems with diverse chemical and pharmacological properties. The strategies often involve reacting the amino group with bifunctional electrophiles to build the new ring system.

The synthesis of fused pyrimidine (B1678525) rings is a common strategy in the development of heterocyclic compounds. yu.edu.jo Generally, the construction of a pyrimidine ring requires a three-carbon component that can react with a dinucleophile, such as a compound containing an amino group adjacent to another nucleophilic site. For an aminophenyl-pyridinone intermediate, the amino group can act as one of the nucleophiles in a cyclocondensation reaction.

Several synthetic routes can be envisioned for constructing a pyrimidine ring fused to the aminophenyl moiety. These methods often rely on the reaction of the amino group with reagents that provide the necessary carbon atoms to complete the six-membered pyrimidine ring.

Common Strategies for Pyrimidine Ring Formation:

Reaction with β-Dicarbonyl Compounds: Condensation of the amino group with 1,3-dicarbonyl compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) in the presence of an acid or base catalyst is a classic method for forming pyrimidine rings.

Reaction with α,β-Unsaturated Carbonyl Compounds: Michael addition of the amino group to an α,β-unsaturated ketone or ester, followed by intramolecular cyclization and dehydration or oxidation, can yield dihydropyrimidine (B8664642) or pyrimidine derivatives.

Multicomponent Reactions (MCRs): One-pot multicomponent reactions, such as the Biginelli reaction, offer an efficient pathway to functionalized dihydropyrimidines. nih.govnih.gov While the classic Biginelli reaction involves an aryl aldehyde, a β-ketoester, and urea or thiourea (B124793), variations using an amine as a component are also known.

Cyclocondensation with Formamide or Urea: Heating aminophenyl precursors with reagents like formamide, urea, or thiourea can lead to the formation of fused 4-aminopyrimidine (B60600) derivatives through cycloaddition. sciencescholar.us

The specific conditions and reagents would be selected based on the desired substitution pattern on the final pyrimidine ring. These approaches have been successfully applied to a variety of amino-substituted aromatic and heteroaromatic precursors to generate fused pyrimidine systems like quinazolines and thienopyrimidines. yu.edu.jo

The synthesis of pyrazole (B372694) and its fused derivatives, such as pyrano[2,3-c]pyrazoles, often utilizes hydrazine (B178648) derivatives as the key nitrogen-containing starting material. Phenylhydrazine, for example, serves as a direct structural analogue for an "aminophenyl-containing" precursor, where the -NHNH₂ group provides the two adjacent nitrogen atoms required for the pyrazole ring.

A highly efficient and widely used method for synthesizing pyrano[2,3-c]pyrazole derivatives is the one-pot, four-component reaction (4CR). semanticscholar.orgnih.govjetir.org This strategy involves the condensation of an aromatic aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative (such as hydrazine hydrate (B1144303) or phenylhydrazine). semanticscholar.org The reaction proceeds through a cascade of events, including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration to afford the final fused heterocyclic system.

The versatility of this multicomponent approach allows for the generation of a diverse library of pyrano[2,a 3-c]pyrazole derivatives by simply varying the substituent on the aromatic aldehyde. nih.gov Various catalysts, including ionic liquids, sodium benzoate, and nanoparticles, have been employed to promote this reaction, often under environmentally friendly conditions such as in aqueous media or under solvent-free protocols. semanticscholar.orgjetir.org

The research findings below illustrate the synthesis of various pyrano[2,3-c]pyrazole derivatives using these multicomponent strategies.

ProductStarting MaterialsCatalyst/ConditionsYieldReference
6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileBenzaldehyde, Phenylhydrazine, Ethyl acetoacetate, MalononitrileSulfonated amorphous carbon, Eosin YGood nih.gov
6-Amino-4-(4-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile4-Hydroxybenzaldehyde, Hydrazine hydrate, Ethyl acetoacetate, MalononitrileSodium benzoate, Water, 25°C45% semanticscholar.org
Various 4H-pyrano[2,3-c]pyrazolesAromatic aldehydes, Hydrazine hydrate, Ethyl acetoacetate, MalononitrilePotassium t-butoxide, Methanol, Microwave irradiationNot specified nih.gov
Various Pyrano[2,3-c]pyrazolesAryl aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrateN-methyl pyridinium toluene (B28343) sulfonate (NMPyTs), Solvent-free, GrindingGood jetir.org
Pyrano[2,3-c]pyrazole derivativesSubstituted aldehydes, 2,4-Dinitrophenyl hydrazine, Ethyl acetoacetate, MalononitrileSnCl₂, Microwave irradiation (25 min)88% nih.gov

These examples demonstrate the power of multicomponent reactions in constructing complex heterocyclic systems like pyrano[2,3-c]pyrazoles from simple, analogous amino-containing precursors. The pyrazole portion of the fused system is directly formed from the reaction of the hydrazine derivative with the β-ketoester component. semanticscholar.org This powerful strategy underscores a viable pathway for derivatizing aminophenyl-containing structures into more elaborate fused heterocyclic frameworks.

Applications of 1 4 Aminophenyl Pyridin 4 One and Its Derivatives in Advanced Materials

Polymer Chemistry: Utilizing 1-(4-Aminophenyl)pyridin-4-one as a Monomer

The presence of the aminophenyl group in this compound allows it to be readily incorporated into polymer chains as a monomer. This has led to the development of novel polymers with tailored properties for various demanding applications.

Synthesis of High-Performance Polyimides and Polyamides from Diaminophenyl Monomers

Diaminophenyl monomers are crucial in the synthesis of high-performance polymers like polyimides and polyamides. The introduction of pyridine (B92270) units into the polyimide backbone, for instance, can enhance the thermal stability and solubility of the resulting polymers. researchgate.netnih.gov The typical synthesis of polyimides involves a two-step process where a diamine is reacted with a dianhydride to form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. vt.edu

A series of novel polyimides have been synthesized from pyridine-containing diamine monomers and various aromatic dianhydrides. researchgate.net These polymers have demonstrated a combination of desirable properties, including high glass transition temperatures (Tg) ranging from 268–338°C and 5% weight loss temperatures between 521–548°C in air. researchgate.net Furthermore, they form strong, flexible films with excellent mechanical properties and low dielectric constants. researchgate.net

Table 1: Properties of Pyridine-Containing Polyimides

Dianhydride Used Inherent Viscosity (dL/g) Tensile Strength (MPa) Elongation at Break (%) Dielectric Constant

Polycondensation with Anhydrides for Conjugated Polymer Networks featuring Aminophenyl Moieties

The reaction of diaminophenyl monomers with dianhydrides through polycondensation is a key method for creating robust polymer networks. researchgate.netcore.ac.uk This process is fundamental to the formation of polyimides, where the aminophenyl moieties play a critical role in building the polymer backbone. core.ac.uk The structure of the diamine significantly influences the reaction rate, with electron-donating groups on the diamine generally increasing the rate of polymerization. vt.edu The resulting poly(amic acid) is then converted to the final polyimide through imidization. vt.edu

Recent research has also explored spontaneous amino-yne click polymerization using pyridinium-activated alkynes and aromatic primary amine monomers. nih.gov This method has proven effective in synthesizing p–π conjugated ionic polymers with high molecular weights and yields. nih.gov The resulting polymers exhibit interesting photothermal properties and have potential applications as electrode materials. nih.gov

Functionalization of Polymeric Materials with Pyridinone-Amino Units

The incorporation of pyridinone-amino units can be used to functionalize polymeric materials, imparting specific properties to the final product. Amino acids, with their versatile reactive groups, are increasingly used as a sustainable source for designing functional polymers. They can be incorporated into either the main chain or side chains of polymers through various polymerization techniques.

Exploration in Optoelectronic and Nonlinear Optical (NLO) Materials

The unique electronic properties of molecules containing aminophenyl and pyridinone groups make them promising candidates for applications in optoelectronics and nonlinear optics.

Design Principles for Donor-Acceptor-Based NLO-Active Systems Incorporating Aminophenyl Chromophores

The design of nonlinear optical (NLO) materials often revolves around creating molecules with a donor-π-acceptor (D-π-A) structure. mdpi.comnih.gov In these systems, an electron-donating group (donor) is connected to an electron-accepting group (acceptor) through a conjugated π-bridge. nih.gov This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in dipole moment and consequently, significant NLO properties. mdpi.comnih.gov

The aminophenyl group is a common and effective electron donor in NLO chromophores. researchgate.net The design of these chromophores can be fine-tuned by modifying the donor, the π-bridge, and the acceptor to optimize their NLO response. nih.gov The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical parameter, with a smaller gap generally leading to a larger first-order hyperpolarizability (β), a measure of the NLO activity. nih.gov

Theoretical and Experimental NLO Property Characterization of Related Chalcone (B49325) Derivatives

Chalcones, which feature a three-carbon α,β-unsaturated carbonyl system, have been extensively studied for their NLO properties due to their inherent D-π-A structure. acrhem.organalis.com.my The aminophenyl group can serve as a potent electron donor in chalcone derivatives, enhancing their NLO response. rsc.org

Both theoretical and experimental methods are employed to characterize the NLO properties of these compounds. Density Functional Theory (DFT) calculations are used to predict molecular geometries, electronic properties, and hyperpolarizabilities. rsc.orgepa.gov Experimental techniques such as the Z-scan method and Hyper-Rayleigh Scattering are used to measure the third-order and second-order NLO properties, respectively. acrhem.orgrsc.org

Studies on various chalcone derivatives have shown a good correlation between their molecular structure and NLO activity. For instance, the position and nature of substituents on the aromatic rings can significantly influence the charge transfer characteristics and, consequently, the hyperpolarizability. rsc.org

Table 2: Comparison of NLO Properties of Two Chalcone Derivatives

Compound First Hyperpolarizability (β) - Experimental (HRS) First Hyperpolarizability (β) - Theoretical (SOS)
MPSP Generally higher Good agreement with experimental

Note: MPSP and NPSP are two chalcone derivatives differing by a substituent. The data indicates that MPSP generally exhibits better NLO properties. rsc.org

Coordination Chemistry of 1 4 Aminophenyl Pyridin 4 One: Ligand Properties and Metal Complexation

Ligand Design Principles for 1-(4-Aminophenyl)pyridin-4-one

The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and reactivity. The structure of this compound incorporates two key nitrogen-containing functional groups—the pyridinone ring and the aminophenyl group—which are central to its coordination behavior.

The this compound molecule offers two primary sites for metal coordination: the nitrogen atom of the pyridinone ring and the nitrogen atom of the exocyclic amino group on the phenyl ring. Pyridine (B92270) and its derivatives are well-known for their ability to coordinate with a wide range of metal ions through the lone pair of electrons on the nitrogen atom. pvpcollegepatoda.orgwikipedia.org The coordination chemistry of 2-aminopyridines, for instance, is an extensive area of research due to their steric and electronic versatility. mdpi.com

The pyridinone moiety itself is a versatile functional group in medicinal chemistry, capable of acting as both a hydrogen bond donor and acceptor. nih.gov This characteristic suggests that the pyridinone nitrogen can act as a Lewis base, donating its electron pair to a metal center. kpi.ua The aminophenyl nitrogen also possesses a lone pair of electrons and can participate in metal binding. In many aminopyridine complexes, the pyridine nitrogen is the primary coordination site. mdpi.com However, the involvement of the amino group can lead to different coordination modes, including chelation.

The relative basicity and steric accessibility of the two nitrogen atoms will influence the preferred binding site. The electronic properties of the pyridinone ring and the aminophenyl group can be tuned, which in turn affects the coordination properties of the ligand.

"Denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion. libretexts.orglibretexts.org Ligands can be classified as monodentate (binding through one atom), bidentate (binding through two atoms), or polydentate. Bidentate and polydentate ligands are also known as chelating ligands, which tend to form more stable complexes with metal ions than monodentate ligands—an observation known as the chelate effect. libretexts.org

Structurally similar aminophenyl-pyridine ligands demonstrate a range of denticities. For example, 2-aminopyridine (B139424) is considered a potential bidentate ligand, capable of forming a chelate ring by coordinating through both the pyridine nitrogen and the exocyclic amino nitrogen. pvpcollegepatoda.org Similarly, 2-(2-aminophenyl)pyridine has been described as a chelating bidentate nitrogen-donor ligand. researchgate.netmonash.edu

Based on these precedents, this compound can be expected to exhibit versatile coordination behavior. It could act as a:

Monodentate ligand: Coordinating to a single metal center, most likely through the more accessible and typically more basic pyridine nitrogen atom. mdpi.com

Bidentate chelating ligand: Although the 4-amino group is positioned further from the pyridinone nitrogen, chelation to a single large metal ion might be possible under specific conformational arrangements.

Bidentate bridging ligand: A more probable scenario where the ligand bridges two different metal centers, with the pyridinone nitrogen coordinating to one metal and the aminophenyl nitrogen coordinating to another. This can lead to the formation of coordination polymers.

Table 1: Potential Coordination Modes of Aminophenyl-Pyridine Type Ligands
Coordination ModeDescriptionExample Ligand Type
MonodentateBinds to a metal center through a single donor atom (typically the pyridine nitrogen).4-Aminopyridine (B3432731) ekb.eg
Bidentate (Chelating)Binds to a single metal center through two donor atoms (pyridine and amino nitrogens), forming a stable ring structure.2-Aminopyridine pvpcollegepatoda.org
Bidentate (Bridging)Connects two different metal centers, with each nitrogen atom coordinating to a separate metal.4,4'-bipyridine (structurally related bridging ligand) rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving aminophenyl-pyridine ligands typically involves straightforward methods, and their characterization relies on a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

The synthesis of transition metal complexes with aminophenyl-pyridine and related N-donor ligands is often achieved by direct reaction of the ligand with a suitable metal salt in an appropriate solvent. vot.pl A common procedure involves dissolving the ligand in a solvent such as ethanol (B145695) and adding a solution of the metal salt (e.g., chloride, acetate, or nitrate (B79036) salts of metals like Ni(II), Cu(II), Zn(II), Cd(II)). ekb.egnih.gov The reaction mixture is often heated under reflux for several hours to facilitate the complexation reaction. ekb.eg Upon cooling, the resulting solid complex can be isolated by filtration, washed, and recrystallized. nih.govjscimedcentral.com The stoichiometry of the reactants (metal-to-ligand molar ratio) can be varied to target complexes with different coordination numbers and geometries. ekb.eg

Spectroscopic techniques are indispensable for characterizing metal complexes.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the coordination of the ligand to the metal ion. Upon complexation, the vibrational frequencies of the ligand are altered. For pyridine-containing ligands, the C=N stretching vibration, typically observed around 1598 cm⁻¹, often shifts to a higher frequency (a blue shift) upon coordination to a metal center. kpi.ua This shift is a direct consequence of the donation of electron density from the nitrogen to the metal, which alters the bond strength within the pyridine ring. Furthermore, new absorption bands may appear in the far-infrared region (typically below 600 cm⁻¹), which are attributed to the formation of metal-nitrogen (M-N) bonds. ekb.eg

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying complexes containing paramagnetic metal ions, such as Cu(II). The EPR spectrum provides information about the electronic environment and geometry of the metal center. For instance, the spectrum of a Cu(II) complex with two aminophenyl-pyridine type ligands was characteristic of a tetragonal geometry, indicating a planar arrangement of the ligands around the copper ion with solvent molecules occupying the axial positions. monash.edu The symmetry of the EPR signal can help distinguish between different geometries, such as axial or rhombic. mdpi.com

Table 2: Spectroscopic Evidence for Metal Coordination in Aminophenyl-Pyridine Type Complexes
Spectroscopic TechniqueObserved Change Upon ComplexationInterpretation
FTIRShift in pyridine ring C=N stretching frequencyIndicates coordination of the pyridine nitrogen to the metal center. kpi.ua
FTIRAppearance of new bands in the far-IR region (e.g., 403-603 cm⁻¹)Corresponds to the formation of new Metal-Nitrogen (M-N) bonds. ekb.eg
EPR (for paramagnetic metals like Cu(II))Characteristic g-values and hyperfine splitting patternsProvides information on the coordination geometry (e.g., tetragonal, square planar) and the nature of the metal-ligand bonding. monash.edumdpi.com

While spectroscopic methods provide valuable indirect evidence of coordination, single-crystal X-ray diffraction is the most definitive technique for determining the precise three-dimensional structure of a coordination compound. nih.gov This method provides unambiguous information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. nih.govmdpi.com

Crystallographic studies of complexes with aminopyridine ligands have revealed a variety of coordination geometries, including square planar, square pyramidal, and octahedral arrangements. nih.gov For example, the crystal structure of a Cu(II) complex with 3-aminopyridine (B143674) showed a square planar geometry, while a Cd(II) complex with 4-aminopyridine adopted an octahedral geometry. nih.gov X-ray analysis can also confirm the coordination mode of the ligand, for instance, showing a rare η¹-coordination through only the pyridine nitrogen in bulky aminopyridine iron(II) complexes. mdpi.com Although a single-crystal structure for a complex of this compound is not detailed in the provided sources, powder X-ray diffraction data has been reported for a structurally related compound, 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone, confirming its crystal system and space group. researchgate.net

Due to the absence of specific scientific literature detailing the theoretical studies on the metal-ligand interactions and complex stability of this compound, this section cannot be developed at this time. Extensive searches for computational analyses, such as Density Functional Theory (DFT) studies, concerning the coordination of this particular ligand with metal ions did not yield any relevant research findings.

Theoretical and computational chemistry are powerful tools for elucidating the nature of metal-ligand bonding, predicting the geometries of coordination complexes, and quantifying their stability. These studies often involve the calculation of various parameters, including:

Binding Energies: To determine the strength of the interaction between the metal center and the ligand.

Frontier Molecular Orbitals (HOMO-LUMO): To understand the electronic properties of the ligand and how they influence coordination.

Natural Bond Orbital (NBO) Analysis: To investigate charge transfer and the nature of the coordinate covalent bonds.

Thermodynamic Parameters: Such as Gibbs free energy of formation, to assess the stability of the resulting complexes in solution.

Without published research focusing on this compound, it is not possible to provide a detailed and accurate account of its theoretical coordination chemistry. Further research in this area would be necessary to populate the following illustrative data tables with factual information.

Hypothetical Data Tables for Future Research

The following tables are templates that could be populated once theoretical studies on the metal complexes of this compound become available.

Table 1: Calculated Binding Energies and Key Geometric Parameters for [M(this compound)n]2+ Complexes

Metal Ion (M) Coordination Number (n) Binding Energy (kcal/mol) M-O Bond Length (Å) M-N (amino) Bond Length (Å)
e.g., Cu(II) e.g., 2 Data not available Data not available Data not available
e.g., Zn(II) e.g., 2 Data not available Data not available Data not available
e.g., Ni(II) e.g., 2 Data not available Data not available Data not available

This table is intended for illustrative purposes only. The values are dependent on the computational method and basis set used in future theoretical investigations.

Table 2: Calculated Thermodynamic Parameters for the Formation of [M(this compound)]2+ Complexes in Aqueous Solution

Metal Ion (M) ΔG° (kcal/mol) ΔH° (kcal/mol) TΔS° (kcal/mol) Log K
e.g., Cu(II) Data not available Data not available Data not available Data not available
e.g., Zn(II) Data not available Data not available Data not available Data not available
e.g., Ni(II) Data not available Data not available Data not available Data not available

This table is intended for illustrative purposes only and awaits experimental or computational data for population.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-aminophenyl)pyridin-4-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions. For example, reacting 1-(4-aminophenyl)ethanone with hydroxylamine or methoxyamine to form oxime intermediates, followed by cyclization under reflux conditions. Ethanol or methanol is commonly used as a solvent, with recrystallization for purification . Optimization includes adjusting temperature (e.g., 333–338 K for 24 hours), solvent polarity, and catalyst selection. Parallel monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and amine protons (δ ~5.0 ppm); 13C NMR confirms carbonyl (C=O, δ ~170 ppm) and aromatic carbons.
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 201.1).
  • Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 73.56%, H: 5.70%, N: 13.20%) .

Q. How should this compound be stored to maintain stability during experiments?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C in a desiccator. Avoid exposure to moisture or oxidizing agents. Stability tests via periodic HPLC analysis can detect degradation products (e.g., oxidation of the amine group) .

Advanced Research Questions

Q. How can researchers design experiments to explore the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Synthetic Modifications : Introduce substituents (e.g., halogens, methyl groups) on the phenyl or pyridinone rings. For example, fluorination at the para position alters electronic properties, impacting binding affinity .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays to determine IC50 values. Compare with structurally similar compounds (e.g., chlorophenyl analogs with anticancer activity) .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer :

  • Software Tools : Use SHELXL for high-resolution refinement. Address twinning or disorder by partitioning datasets or applying restraints to thermal parameters .
  • Validation Metrics : Check R-factors (<5%), electron density maps for missing atoms, and PLATON/CHECKCIF for symmetry errors .

Q. How can researchers analyze discrepancies in synthetic yields or purity across studies?

  • Methodological Answer :

  • Parameter Screening : Systematically vary solvent (DMF vs. ethanol), temperature, and catalyst loading. Use design-of-experiment (DoE) software to identify critical factors.
  • Characterization Cross-Check : Combine HPLC purity data with elemental analysis to rule out byproduct interference .

Q. What methodologies are employed to evaluate the pharmacological potential of this compound?

  • Methodological Answer :

  • In Vitro Profiling : Screen against enzyme panels (e.g., cytochrome P450 for metabolic stability) or cancer cell lines (e.g., MTT assay).
  • Molecular Docking : Use AutoDock Vina to predict binding modes to targets like kinase domains. Validate with SPR (surface plasmon resonance) for binding kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.